N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide
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Overview
Description
N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminobenzamide under reflux conditions. The reaction is carried out in a suitable solvent such as toluene or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the 2,4-dichlorophenyl group enhances its antibacterial and antifungal properties compared to other similar compounds .
Properties
Molecular Formula |
C17H12Cl2N2OS |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-12-6-7-13(14(19)8-12)15-10-23-16(21-15)9-20-17(22)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,20,22) |
InChI Key |
LUHDRVQPFRVCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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